molecular formula C16H17N5 B6057688 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole

1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole

Cat. No. B6057688
M. Wt: 279.34 g/mol
InChI Key: WMRKGLPTRWGVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a heterocyclic organic compound that consists of an imidazole and pyrazole ring fused together, and it has been shown to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments include its high potency and specificity, which make it a useful tool for studying specific biological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For the study of 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole include further investigation of its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been achieved through various methods, including the reaction of 3-cyclohexen-1-ylmethyl-1H-pyrazole-5-carbaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of a catalyst. Other methods involve the use of different reagents and solvents, but the overall goal is to obtain a high yield of the desired product.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been extensively studied for its potential applications in various scientific fields. For instance, it has been investigated for its anti-cancer properties, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-5-12(6-3-1)11-21-16-14(10-18-21)19-15(20-16)13-7-4-8-17-9-13/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRKGLPTRWGVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2C3=C(C=N2)NC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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